Deucravacitinib

Vue d'ensemble

Description

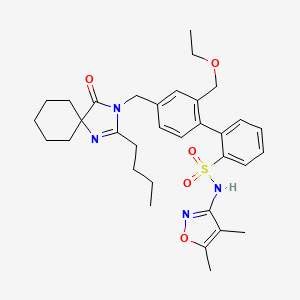

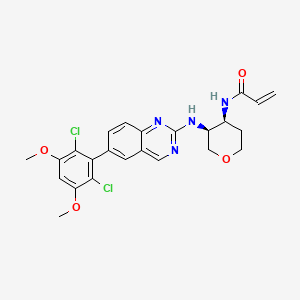

Le deucravacitinib est un nouveau médicament oral développé par Bristol Myers Squibb pour le traitement du psoriasis en plaques modéré à sévère. C'est un inhibiteur hautement sélectif de la tyrosine kinase 2 (TYK2), un membre de la famille des Janus kinases. Le this compound est commercialisé sous le nom de marque Sotyktu et a été approuvé pour la première fois pour un usage médical aux États-Unis en septembre 2022 .

Applications De Recherche Scientifique

Deucravacitinib has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying selective inhibition of tyrosine kinases.

Biology: this compound is used to investigate the role of TYK2 in cellular signaling pathways.

Medicine: It is primarily used for the treatment of moderate-to-severe plaque psoriasis and is being explored for other immune-mediated diseases such as psoriatic arthritis, lupus, and inflammatory bowel disease

Industry: this compound’s development has led to advancements in drug synthesis and manufacturing techniques.

Mécanisme D'action

Mode of Action

Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity . This selectivity towards TYK2 may lead to an improved safety profile of this compound . This compound inhibits TYK2 via an allosteric mechanism : it binds to the enzyme’s regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain . This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .

Biochemical Pathways

This compound selectively inhibits TYK2, thereby inhibiting signaling of interleukin (IL)-12, IL-23, and Type 1 interferon (IFN), key cytokines involved in the pathogenesis of immune-mediated diseases . TYK2 mediates multiple cytokine pathways, such as IL-23 . By doing so, TYK2 impacts the production of IL-17 . TYK2 is an important link between IL-23 and IL-17, key inflammatory cytokines in psoriasis .

Pharmacokinetics

This compound is metabolized by CYP1A2 (to form BMT-153261) and by CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the safety and efficacy of this compound have been evaluated in various clinical trials, and the compound has been generally well-tolerated .

Analyse Biochimique

Biochemical Properties

Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of this compound towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, this compound acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .

Temporal Effects in Laboratory Settings

In a phase II trial in psoriatic arthritis, this compound demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that this compound is involved in multiple metabolic pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du deucravacitinib implique plusieurs étapes, commençant par la préparation de la structure principale, qui est une pyrazolo[1,5-a]pyrazine. La synthèse commence par le méthyl-2-hydroxy-3-nitrobenzoate, qui subit une méthylation suivie d'une ammonolyse pour produire le composé intermédiaire. Les étapes suivantes impliquent une cyclisation, une réduction et des modifications de groupe fonctionnel pour donner le produit final .

Méthodes de production industrielle : La production industrielle de this compound suit une voie de synthèse similaire mais est optimisée pour une fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le deucravacitinib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des métabolites.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro aux étapes intermédiaires de la synthèse.

Substitution : Des réactions de substitution sont utilisées pour introduire des groupes fonctionnels spécifiques pendant la synthèse.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les amines sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour donner le this compound. Le produit final est un composé de très haute pureté adapté à un usage pharmaceutique .

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il sert de composé modèle pour l'étude de l'inhibition sélective des tyrosine kinases.

Biologie : Le this compound est utilisé pour étudier le rôle du TYK2 dans les voies de signalisation cellulaire.

Médecine : Il est principalement utilisé pour le traitement du psoriasis en plaques modéré à sévère et est en cours d'exploration pour d'autres maladies auto-immunes telles que l'arthrite psoriasique, le lupus et les maladies inflammatoires de l'intestin

5. Mécanisme d'action

Le this compound agit comme un inhibiteur allostérique hautement sélectif de la tyrosine kinase 2 (TYK2). Il se lie au domaine régulateur du TYK2, stabilisant une interaction inhibitrice entre les domaines régulateur et catalytique. Cette inhibition sélective perturbe les voies de signalisation médiées par le TYK2, en particulier celles impliquant l'interleukine-23 (IL-23) et les interférons de type I, qui sont des acteurs clés dans la pathophysiologie du psoriasis .

Composés similaires :

Tofacitinib : Un inhibiteur de la Janus kinase qui cible JAK1, JAK2 et JAK3.

Baricitinib : Un autre inhibiteur de la Janus kinase qui cible JAK1 et JAK2.

Upadacitinib : Un inhibiteur sélectif de JAK1.

Comparaison : Le this compound est unique par sa forte sélectivité pour le TYK2, contrairement aux autres inhibiteurs de la Janus kinase qui ciblent plusieurs kinases. Cette sélectivité est censée contribuer à son profil de sécurité amélioré, car elle minimise les effets hors cible associés à une inhibition non sélective .

Comparaison Avec Des Composés Similaires

Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.

Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.

Upadacitinib: A selective JAK1 inhibitor.

Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .

Propriétés

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZKEPGENYLQSC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1609392-27-9 | |

| Record name | Deucravacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUCRAVACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)